molecular formula C21H22N4O3 B14967223 N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B14967223
M. Wt: 378.4 g/mol
InChI Key: XPHPSQVWKSEBNE-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, an acetamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace existing groups on the molecule.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and acetamide-containing molecules. Examples are:

Uniqueness

N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H22N4O3/c1-4-24(15(3)26)20-21(28)25(18-11-6-5-10-17(18)23-20)13-19(27)22-16-9-7-8-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,22,27)

InChI Key

XPHPSQVWKSEBNE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C)C(=O)C

Origin of Product

United States

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